An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for the chiral molecule (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid. As a rigid bicyclic system, the norbornane framework presents a unique and instructive case for understanding the influence of stereochemistry on NMR spectra. This document will delve into the theoretical basis for the observed chemical shifts, supported by data from seminal literature and corroborated by modern 2D NMR techniques.
Introduction
(1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid, a derivative of norbornane, possesses a fixed, strained ring system that significantly influences the magnetic environment of its constituent protons and carbons. The stereospecificity of the molecule, with the carboxylic acid group in the endo position, gives rise to a complex and informative NMR spectrum. Accurate assignment of these spectral features is paramount for structural confirmation, stereochemical analysis, and as a foundational step in the development of more complex molecules incorporating this scaffold.
Molecular Structure and Atom Numbering
For clarity in the subsequent discussion of NMR assignments, the standard numbering convention for the bicyclo[2.2.1]heptane system will be employed. The carboxylic acid substituent at C-2 is in the endo position, meaning it is on the same side of the six-membered ring as the C-7 bridge.
Caption: Molecular structure and atom numbering for (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid.
¹H NMR Chemical Shift Assignments
The proton NMR spectrum of (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid is characterized by significant signal overlap due to the number of chemically non-equivalent protons in similar environments. The rigid bicyclic structure, however, results in distinct and predictable differences in chemical shifts and coupling constants, particularly between endo and exo protons. The assignments presented in the table below are based on established data for related norbornane systems and are further verifiable through 2D NMR analysis.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Considerations |
| H1 | ~2.9 | br s | Bridgehead proton, coupled to H2, H6-exo, and H6-endo. |
| H2 | ~2.6 | m | Attached to the carbon bearing the endo-carboxylic acid. |
| H3-exo | ~1.6 | m | Experiences less shielding than H3-endo. |
| H3-endo | ~1.3 | m | Shielded by the C2-C1 and C7-C4 bonds. |
| H4 | ~2.7 | br s | Bridgehead proton, coupled to H3-exo, H3-endo, and H5. |
| H5-exo | ~1.5 | m | Dihedral angle with H4 leads to observable coupling. |
| H5-endo | ~1.2 | m | Shielded by the C4-C3 and C7-C1 bonds. |
| H6-exo | ~1.7 | m | deshielded relative to H6-endo. |
| H6-endo | ~1.4 | m | Shielded by the C1-C2 and C7-C4 bonds. |
| H7-syn | ~1.4 | d | Syn to the double bond in the norbornene precursor. |
| H7-anti | ~1.2 | d | Anti to the double bond in the norbornene precursor. |
| COOH | ~12.0 | br s | Acidic proton, chemical shift is concentration and solvent dependent. |
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides a clearer picture of the carbon framework, with each unique carbon atom giving a distinct signal. The chemical shifts are highly dependent on the stereochemistry and the inductive effects of the carboxylic acid group. The assignments below are based on the comprehensive study of bicyclic systems by Stothers and Tan.
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Considerations |
| C1 | ~42.5 | Bridgehead carbon, influenced by the C2 substituent. |
| C2 | ~48.0 | Carbon bearing the carboxylic acid group. |
| C3 | ~30.0 | Influenced by the stereochemistry at C2. |
| C4 | ~36.5 | Bridgehead carbon. |
| C5 | ~29.0 | Methylene carbon. |
| C6 | ~28.5 | Methylene carbon. |
| C7 | ~38.0 | Bridge carbon. |
| COOH | ~180.0 | Carboxylic acid carbonyl carbon. |
Rationale for Chemical Shift Assignments
The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy as applied to rigid bicyclic systems.
Anisotropic Effects
The C-C single bonds in the strained bicyclo[2.2.1]heptane framework exhibit significant magnetic anisotropy. This leads to shielding of protons located above the C-C-C plane and deshielding of those in the plane. This effect is particularly noticeable in the upfield shifts of the endo protons (H3-endo, H5-endo, H6-endo) compared to their exo counterparts.
Inductive Effects
The electron-withdrawing carboxylic acid group at C2 causes a downfield shift for the directly attached proton (H2) and carbon (C2). This effect diminishes with distance, but still influences the chemical shifts of neighboring atoms, such as the bridgehead carbon C1.
Stereochemical Considerations
The rigid nature of the norbornane skeleton results in well-defined dihedral angles between adjacent protons. This allows for the application of the Karplus relationship to predict the magnitude of vicinal coupling constants, which is a powerful tool for distinguishing between endo and exo protons. For instance, the coupling constant between the bridgehead proton H1 and the exo proton H6-exo is typically larger than that between H1 and the endo proton H6-endo.
Confirmation of Assignments using 2D NMR Spectroscopy
While 1D NMR provides the initial chemical shift and coupling information, unambiguous assignment of all protons and carbons in a complex molecule like (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid requires the use of two-dimensional NMR techniques.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the proton network within the molecule.
Caption: Key expected COSY correlations for proton network tracing.
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.
Caption: Expected HSQC correlations for direct C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carboxylic acid carbonyl) and for piecing together different fragments of the molecule.
Caption: Key expected HMBC correlations for long-range C-H assignments.
Experimental Protocol
The following provides a standard operating procedure for the acquisition of high-quality NMR data for (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid.
Sample Preparation
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Dissolution: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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Shimming: Carefully shim the magnetic field to achieve narrow and symmetrical peak shapes.
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¹H NMR:
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Acquire a standard one-pulse ¹H spectrum.
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Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
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¹³C NMR:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 45° pulse angle, 2-second relaxation delay, 1024 or more scans depending on concentration.
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2D NMR:
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COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.
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HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).
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HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range C-H couplings (typically 4-8 Hz).
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Conclusion
The ¹H and ¹³C NMR spectra of (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid are rich with structural information that can be fully elucidated through a combination of 1D and 2D NMR techniques. The rigid and stereochemically defined nature of the norbornane framework provides an excellent platform for understanding the subtle interplay of anisotropic, inductive, and steric effects on chemical shifts. The detailed assignments and experimental protocols presented in this guide serve as a valuable resource for researchers working with this and related bicyclic systems in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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Stothers, J. B., & Tan, C. T. (1974). ¹³C nuclear magnetic resonance studies. 40. The stereochemistry of some bicyclo[2.2.1]heptane derivatives. Canadian Journal of Chemistry, 52(2), 308-314. [Link]
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Paquette, L. A., & Volz, W. E. (1975). Substituent-induced modulation of π-electron participation in substituted bicyclo[2.2.1]heptyl systems. Journal of the American Chemical Society, 97(25), 7228-7236. [Link]
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American Chemical Society. (2021). NMR Guidelines for ACS Journals. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
